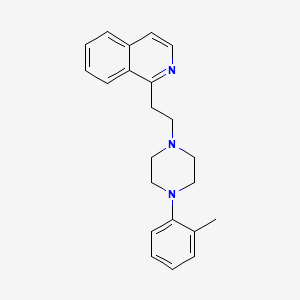

Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-

Description

The compound Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a synthetic derivative featuring an isoquinoline core linked via an ethyl group to a piperazine ring substituted at the 4-position with a 2-methylphenyl group. Isoquinolines are heterocyclic aromatic compounds with applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors due to structural similarities with neurotransmitters. This compound’s design aligns with strategies to optimize pharmacokinetics and receptor affinity .

Properties

CAS No. |

126921-49-1 |

|---|---|

Molecular Formula |

C22H25N3 |

Molecular Weight |

331.5 g/mol |

IUPAC Name |

1-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]isoquinoline |

InChI |

InChI=1S/C22H25N3/c1-18-6-2-5-9-22(18)25-16-14-24(15-17-25)13-11-21-20-8-4-3-7-19(20)10-12-23-21/h2-10,12H,11,13-17H2,1H3 |

InChI Key |

JTQXKNXBXKRQFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCC3=NC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Isoquinoline Core Functionalization

A key step is the preparation of halogenated isoquinoline intermediates, which serve as electrophilic partners for subsequent amination or coupling reactions.

Halogenation and Activation: Isoquinoline derivatives are halogenated at specific positions (commonly 1-, 3-, 5-, or 8-positions) using reagents such as phosphorus oxychloride or phosphorus oxybromide to afford chloro- or bromo-isoquinolines. This step is critical for enabling nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Avoidance of Hazardous Reagents: Recent patented methods emphasize safer and scalable alternatives that avoid hazardous reagents like n-butyllithium or trimethylboroxine, which are traditionally used for methylation or halogenation but pose safety and cost issues at scale.

Amination via Buchwald-Hartwig Coupling

Representative Experimental Data

Advantages of the Current Methods

Industrial Scalability: The use of cost-effective amines and avoidance of expensive or impurity-prone reagents improves yield and purity, making the process suitable for large-scale production.

Selective Functionalization: Buchwald-Hartwig coupling enables selective amination at challenging positions on the isoquinoline ring, overcoming limitations of traditional nucleophilic substitution.

Safety and Environmental Considerations: Newer methods avoid hazardous reagents like n-butyllithium and trimethylboroxine, enhancing safety and reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium or platinum catalysts

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

Oxidation: Isoquinoline N-oxides

Reduction: Tetrahydroisoquinolines

Substitution: Halogenated, nitrated, or sulfonated isoquinoline derivatives

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have identified isoquinoline derivatives as potential anti-tubercular agents. For instance, a compound structurally related to isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, demonstrated significant inhibitory activity against Mycobacterium tuberculosis by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme for the pathogen's survival. The structure-activity relationship (SAR) studies indicated that modifications to the piperazine ring and the distance between functional groups significantly influenced the compound's efficacy against both the enzyme and whole cells .

HIV Treatment

Isoquinoline derivatives have also been explored for their potential in treating HIV. Patents indicate that these compounds can inhibit HIV replication by targeting viral enzymes involved in the life cycle of the virus. The development of such compounds is crucial given the rising instances of drug-resistant HIV strains. The isoquinoline scaffold provides a versatile platform for designing new antiretroviral agents that can overcome existing resistance mechanisms .

Neuropharmacological Applications

The unique structural features of isoquinoline derivatives position them as promising candidates in neuropharmacology. Research has shown that certain isoquinoline compounds exhibit neuroprotective effects and may be beneficial in treating neurodegenerative disorders. Their ability to modulate neurotransmitter systems and neuroinflammatory pathways suggests potential applications in conditions such as Alzheimer's disease and Parkinson's disease .

Anticancer Properties

Isoquinoline derivatives have been investigated for their anticancer properties, particularly through their ability to induce apoptosis in cancer cells. Studies have demonstrated that these compounds can interfere with various cellular signaling pathways involved in tumor growth and metastasis. The modification of isoquinoline structures has led to the discovery of analogues with enhanced cytotoxicity against a range of cancer cell lines .

Cosmetic Applications

Beyond pharmacological uses, isoquinoline derivatives are also being explored in cosmetic formulations due to their antioxidant properties. These compounds can help protect skin from oxidative stress and may play a role in anti-aging products .

Data Tables

Case Studies

- Anti-Tubercular Compound Development : A study synthesized a series of isoquinoline analogues and evaluated their activity against M. tuberculosis. The most promising candidate showed low mammalian cell toxicity while effectively inhibiting IMPDH, suggesting a viable pathway for developing new anti-tubercular drugs .

- HIV Replication Inhibition : A patented isoquinoline compound was tested for its ability to inhibit HIV replication in vitro, demonstrating significant antiviral activity without cytotoxic effects on host cells. This underscores its potential as a therapeutic agent in HIV treatment regimens .

- Neuroprotective Effects : Research involving isoquinoline derivatives revealed their capacity to protect neuronal cells from oxidative damage, highlighting their therapeutic potential in treating neurodegenerative diseases such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring allows for binding to specific sites, modulating the activity of these targets. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 1: 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione

- Core Structure: Isoindoline-1,3-dione (a non-aromatic, bicyclic lactam) vs. isoquinoline (aromatic heterocycle).

- Substituent : 2-Methoxyphenyl on piperazine (electron-donating methoxy group) vs. 2-methylphenyl (electron-neutral methyl group).

- Linker : Butyl chain (longer, more flexible) vs. ethyl chain (shorter, reduced flexibility).

- Isoindoline-dione lacks aromaticity, reducing π-π stacking interactions critical for CNS targeting .

Compound 2: 1-Aryl-4-[aryldiazenyl]-piperazines (Isomers 4, 5, 6)

- Core Structure : Piperazine with aryl and aryldiazenyl substituents.

- Substituent: Azo (-N=N-) groups vs. ethyl-linked isoquinoline.

Compound 3: 1-(3-Phenylisoquinolin-1-yl)hydrazine

- Core Structure: Isoquinoline with a phenylhydrazine substituent.

- Substituent : Hydrazine (-NH-NH2) group vs. piperazinyl-ethyl chain.

- Key Differences: Hydrazine enables hydrogen-bonding networks (e.g., N–H⋯N interactions), enhancing crystallinity but possibly reducing metabolic stability .

Comparative Data Table

Key Research Findings

Substituent Effects :

- 2-Methylphenyl (target) vs. 2-methoxyphenyl (): Methyl groups provide steric bulk without polar interactions, favoring blood-brain barrier penetration over methoxy’s hydrogen-bonding capacity .

- Azo groups (): Introduce redox activity and isomerization, limiting stability in biological systems compared to the target’s ethyl-piperazine linkage .

Core Structure Impact: Isoquinoline’s aromaticity (target) enables π-π stacking with neurotransmitter receptors, unlike isoindoline-dione () or azo-piperazines () .

Synthetic Accessibility :

- The target’s ethyl linker simplifies synthesis compared to butyl-linked derivatives (), reducing synthetic steps and byproducts .

Biological Activity

Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the isoquinoline family, characterized by its unique structural features, including a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.

Chemical Structure and Properties

The molecular formula of this isoquinoline derivative is C22H25N3, and it features a fused benzene and pyridine ring along with a piperazine group. The presence of the 2-methylphenyl group contributes to its structural complexity and may enhance its biological activity.

Biological Activities

Isoquinoline derivatives are known for their wide range of pharmacological properties. The specific compound exhibits several notable biological activities:

- Antiviral Activity : Research has demonstrated that isoquinoline compounds can inhibit viral replication. For instance, studies have shown that related isoquinolines interfere with pathways crucial for viral replication, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways, showcasing their potential as antiviral agents against viruses like HIV and herpes simplex virus (HSV) .

- Hypotensive Effects : Similar compounds have been studied for their hypotensive activity. For example, a related isoquinoline derivative was shown to lower blood pressure in animal models through central mechanisms that reduce vascular excitability . This suggests that the compound may have similar effects worth exploring.

- Calcium Channel Modulation : Isoquinoline derivatives have been reported to influence calcium influx in smooth muscle cells, leading to relaxation effects. This activity is significant for potential therapeutic applications in cardiovascular diseases .

Comparative Analysis with Other Compounds

To understand the uniqueness of Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)-, it is beneficial to compare it with other known isoquinoline derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Papaverine | Isoquinoline derivative | Known for its vasodilatory effects; used clinically. |

| Berberine | Isoquinoline alkaloid | Exhibits antimicrobial and anti-inflammatory properties. |

| Dehydrocorybulbine | Isoquinoline derivative | Noted for its analgesic properties; less common than isoquinolines with piperazine moieties. |

| Tetrahydropalmatine | Isoquinoline derivative | Recognized for its sedative effects; structurally related but different functional groups. |

Isoquinoline, 1-(2-(4-(2-methylphenyl)-1-piperazinyl)ethyl)- stands out due to its specific piperazine substitution and potential for diverse biological activities, making it a subject of interest in medicinal chemistry research .

Case Studies and Research Findings

- In Silico Studies : A comprehensive study involving 143 isoquinoline compounds utilized molecular docking techniques to assess binding affinities against viral proteins. The findings indicated that certain isoquinolines exhibited significant binding capacities, suggesting their potential as antiviral agents .

- Ex Vivo Studies : Experimental models demonstrated that related compounds could induce relaxation in smooth muscle tissues by modulating calcium channels. This effect was observed in isolated gastric smooth muscle preparations, indicating the therapeutic potential of these compounds in gastrointestinal disorders .

- Pharmacological Mechanisms : Research has identified mechanisms through which isoquinolines exert their effects, including modulation of neurotransmitter systems and direct action on ion channels, contributing to their hypotensive and relaxant properties .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing isoquinoline derivatives containing a piperazinyl ethyl substituent?

Answer:

The synthesis of isoquinoline derivatives with piperazinyl ethyl groups typically involves multi-step protocols. Key steps include:

- Nucleophilic substitution : Introducing the piperazinyl moiety via alkylation of the piperazine ring with a halogenated ethyl intermediate.

- Coupling reactions : For example, attaching the 2-methylphenyl group to the piperazine ring under Buchwald-Hartwig conditions .

- Characterization : Use NMR (¹H and ¹³C) to confirm regioselectivity, particularly for distinguishing between N-alkylation and O-alkylation products. LC-MS can validate molecular weight and purity .

Reference Example : highlights a related pyrroloquinoline derivative synthesized by alkylating the piperazine ring with a bromoethyl intermediate, followed by purification via column chromatography .

Basic Question: How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?

Answer:

- Spectroscopy :

- Chromatography :

- HPLC : Use a C18 column with a methanol-buffer mobile phase (e.g., pH 4.6 sodium acetate/sodium octanesulfonate) to assess purity. System suitability tests ensure reproducibility .

Advanced Question: What strategies optimize pharmacokinetic properties (e.g., bioavailability, metabolic stability) while retaining target affinity?

Answer:

- Structural Modifications :

- In Silico Modeling : Predict logP and CYP450 interactions using software like Schrödinger or MOE to prioritize analogs.

- In Vivo Testing : Use guinea pig models for bronchoconstriction assays to evaluate oral efficacy (e.g., ED₅₀ values as in ) .

Advanced Question: How should researchers resolve contradictions in biological activity data across assay models (e.g., in vitro vs. in vivo)?

Answer:

- Assay Validation :

- Replicate in vitro results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).

- Cross-validate in vivo findings with knockout animal models to isolate target-specific effects.

- Pharmacokinetic Adjustments : Address discrepancies by measuring plasma concentrations (e.g., LC-MS/MS) to confirm adequate exposure in vivo .

Case Study : reports a compound with potent in vitro 5-lipoxygenase inhibition but reduced in vivo efficacy, attributed to rapid clearance. Adjusting the dosing regimen resolved this .

Advanced Question: What in vitro assays are suitable for evaluating receptor binding affinity and functional activity?

Answer:

- Radioligand Displacement : Use [³H]-labeled ligands (e.g., histamine or PAF) in competition binding assays with cell membranes expressing target receptors.

- Functional Assays :

- Selectivity Panels : Screen against off-target receptors (e.g., serotonin, dopamine) to assess specificity .

Reference : details BMY7378, a piperazinyl-ethyl analog tested for α₁-adrenergic receptor selectivity using radioligand binding .

Advanced Question: How to design experiments assessing the compound’s selectivity across structurally related receptors?

Answer:

- Panel Screening : Test the compound against a library of 50+ GPCRs, ion channels, and kinases (e.g., Eurofins CEREP panel).

- Dose-Response Curves : Calculate IC₅₀ values for primary vs. off-target receptors. A ≥10-fold selectivity window is ideal.

- Structural Docking : Use cryo-EM or X-ray structures to identify key binding residues (e.g., piperazinyl interactions with TM5 helices) .

Example : lists compounds screened for cytotoxicity (HEK cells) and antiviral activity, demonstrating how selectivity data is presented .

Methodological Question: What are best practices for ensuring compound purity and stability during long-term storage?

Answer:

- Purity Standards : Adhere to USP guidelines (e.g., ≥95% purity via HPLC) .

- Storage Conditions :

- Lyophilize and store at -20°C under argon to prevent oxidation.

- Use amber vials to protect light-sensitive moieties (e.g., isoquinoline core).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.